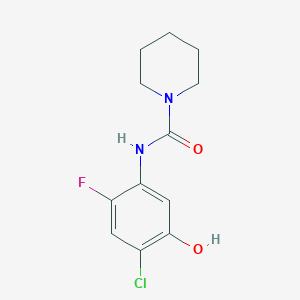
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound with a unique structure that includes a piperidine ring attached to a carboxamide group, and a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the halogenation of a phenol derivative to introduce the chlorine and fluorine substituents. This is followed by the formation of the carboxamide group through a reaction with piperidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amide formation reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the halogens can introduce various functional groups.
Applications De Recherche Scientifique
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and halogen substituents on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
Uniqueness
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89915-77-5 |
|---|---|
Formule moléculaire |
C12H14ClFN2O2 |
Poids moléculaire |
272.70 g/mol |
Nom IUPAC |
N-(4-chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-6-9(14)10(7-11(8)17)15-12(18)16-4-2-1-3-5-16/h6-7,17H,1-5H2,(H,15,18) |
Clé InChI |
FJYRUUVLMTUIAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)

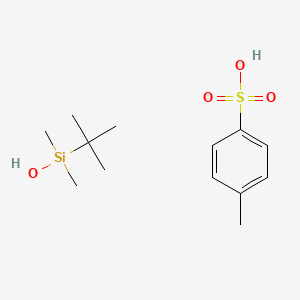
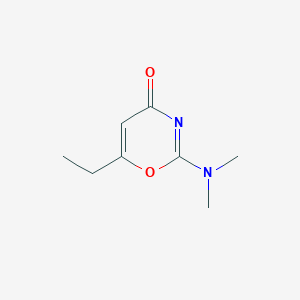
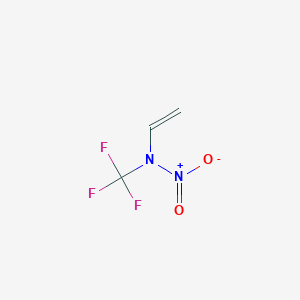

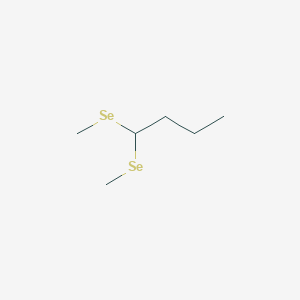
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
